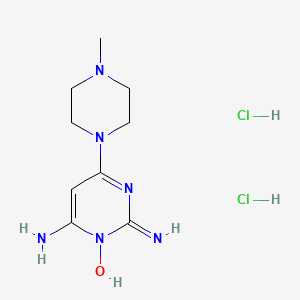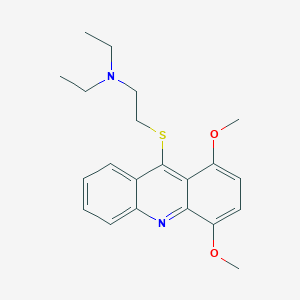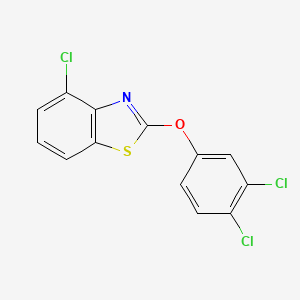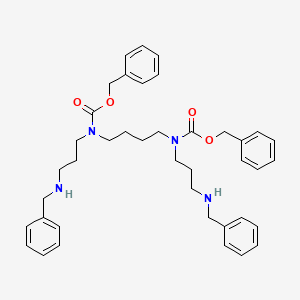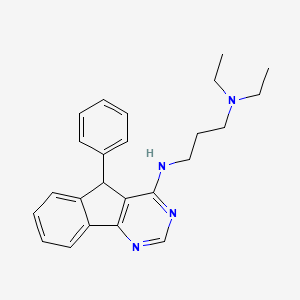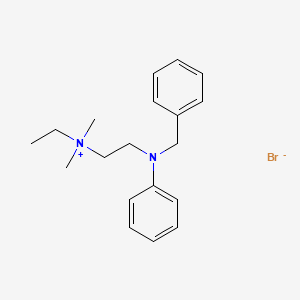
(2-N-Benzylanilinoethyl)ethyldimethylammonium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-N-Benzylanilinoethyl)ethyldimethylammonium bromide is a chemical compound with the molecular formula C19H27N2Br It is known for its unique structure, which includes a benzylanilino group attached to an ethyldimethylammonium moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-N-Benzylanilinoethyl)ethyldimethylammonium bromide typically involves the reaction of benzylaniline with ethyldimethylamine in the presence of a brominating agent. The reaction conditions often include:
Solvent: Common solvents used include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst: A catalyst such as a Lewis acid may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2-N-Benzylanilinoethyl)ethyldimethylammonium bromide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted ammonium compounds.
Aplicaciones Científicas De Investigación
(2-N-Benzylanilinoethyl)ethyldimethylammonium bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (2-N-Benzylanilinoethyl)ethyldimethylammonium bromide involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or nucleic acids, affecting their function and activity. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or interference with DNA replication and transcription.
Comparación Con Compuestos Similares
Similar Compounds
(2-N-Benzylanilinoethyl)trimethylammonium bromide: Similar structure but with a trimethylammonium group instead of an ethyldimethylammonium group.
(2-N-Benzylanilinoethyl)diethylammonium bromide: Similar structure but with a diethylammonium group instead of an ethyldimethylammonium group.
Uniqueness
(2-N-Benzylanilinoethyl)ethyldimethylammonium bromide is unique due to its specific combination of benzylanilino and ethyldimethylammonium groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
13928-80-8 |
|---|---|
Fórmula molecular |
C19H27BrN2 |
Peso molecular |
363.3 g/mol |
Nombre IUPAC |
2-(N-benzylanilino)ethyl-ethyl-dimethylazanium;bromide |
InChI |
InChI=1S/C19H27N2.BrH/c1-4-21(2,3)16-15-20(19-13-9-6-10-14-19)17-18-11-7-5-8-12-18;/h5-14H,4,15-17H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
GPUJWRDVPNDUDI-UHFFFAOYSA-M |
SMILES canónico |
CC[N+](C)(C)CCN(CC1=CC=CC=C1)C2=CC=CC=C2.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


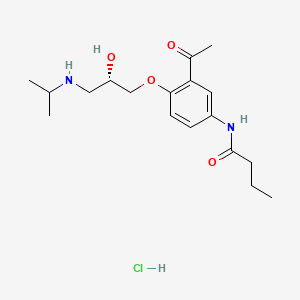
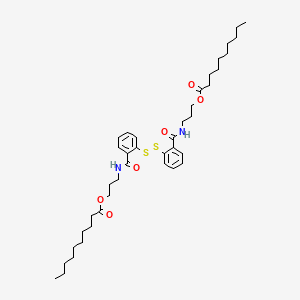

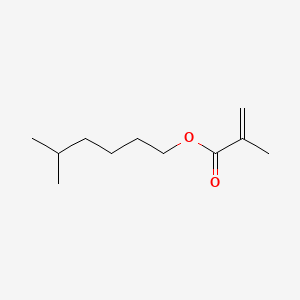


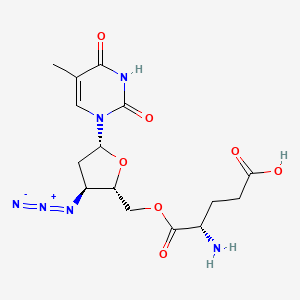
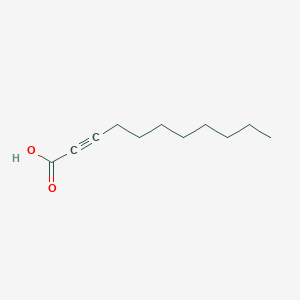
![1-[(8R,9R)-4-amino-9-[tert-butyl(dimethyl)silyl]oxy-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dioxo-1,7-dioxa-2lambda6-thiaspiro[4.4]non-3-en-8-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12787840.png)
